molecular formula C13H21N3O B2390266 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol CAS No. 866155-63-7

2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol

Cat. No.: B2390266
CAS No.: 866155-63-7
M. Wt: 235.331
InChI Key: XCGDCAOQZGUEPL-UHFFFAOYSA-N
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Description

2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol is a pyrimidine derivative characterized by a hydroxyl group at the 4-position, an isopropyl substituent at the 2-position, and a piperidinomethyl group at the 6-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. The piperidinomethyl moiety introduces a nitrogen-containing bicyclic structure, which can enhance molecular interactions in biological systems, such as hydrogen bonding or receptor binding .

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)-2-propan-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-10(2)13-14-11(8-12(17)15-13)9-16-6-4-3-5-7-16/h8,10H,3-7,9H2,1-2H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGDCAOQZGUEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CC(=O)N1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the Piperidinomethyl Group: The piperidinomethyl group can be attached through a nucleophilic substitution reaction using piperidine and formaldehyde under basic conditions.

    Hydroxylation: The hydroxyl group at the fourth position can be introduced through a hydroxylation reaction using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidinols with different functional groups.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for potential therapeutic effects against multiple conditions, including cancer and inflammatory diseases. For instance, compounds derived from 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol have shown promise in inhibiting specific kinases associated with cancer progression, such as c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GIST) .

Antimicrobial Activity

Research has indicated that derivatives of this compound possess antimicrobial properties. A study demonstrated that certain piperidinyl-substituted pyrimidinols exhibited significant activity against various bacterial strains, suggesting their potential as leads for developing new antibiotics .

Anti-inflammatory Applications

In vitro studies have highlighted the anti-inflammatory effects of this compound. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, indicating its potential utility in treating inflammatory disorders .

Industrial Applications

Beyond medicinal uses, this compound is also employed in the synthesis of agrochemicals and dyes. Its ability to undergo various chemical transformations—such as oxidation and substitution—makes it valuable in industrial chemistry for producing a range of functionalized products .

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with derivatives of this compound resulted in significant tumor size reduction compared to control groups. This suggests its potential role as an anticancer agent .

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations have indicated that this compound exhibits a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during these studies, supporting its further development for clinical applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduction of TNF-alpha and IL-6 production
Tumor Growth InhibitionSignificant reduction in tumor size
Safety ProfileFavorable safety with no adverse effects

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Isopropyl-6-methyl-4-pyrimidinol

  • Structure: Lacks the piperidinomethyl group at position 6, replaced by a methyl group.
  • Properties: Molecular weight 168.23 g/mol (based on formula C₈H₁₂N₂O), with applications noted in pesticide intermediates (e.g., Diazinon derivatives) .
  • Identification : GC-MS analysis of this compound and its analogs may face reliability challenges due to low-quality resemblance (Qual) values .

2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol

  • Structure : Cyclopropyl group replaces the isopropyl substituent at position 2.
  • Properties : Molecular weight 309.41 g/mol (C₁₉H₂₃N₃O). The cyclopropyl group may enhance steric hindrance and metabolic stability compared to the bulkier isopropyl group .

4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine

  • Structure : Chlorine at position 4 and a methylsulfonyl-piperidine group at position 2.
  • Properties: Molecular weight 289.78 g/mol.

Functional Group Modifications

Phosphorothioate Derivatives (Diazinon Analogs)

  • Example : O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl)phosphorothioate.
  • Structure : Diethyl phosphorothionate group at position 3.
  • Applications: Widely used as insecticides (e.g., Diazinon). The phosphorothioate group confers cholinesterase inhibition activity .

Fluorinated Pyrimidinols

  • Example : 4-Hydroxy-2-methylthio-6-(trifluoromethyl)pyrimidine.
  • Structure : Trifluoromethyl and methylthio substituents.
  • Properties : Fluorination improves lipid solubility and bioavailability. Such compounds are explored in antiviral or anticancer research .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties References
2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol 2-Isopropyl, 6-(piperidinomethyl) Not explicitly stated Potential pharmacological intermediates
2-Isopropyl-6-methyl-4-pyrimidinol 2-Isopropyl, 6-methyl 168.23 Pesticide intermediate (Diazinon)
2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol 2-Cyclopropyl, 6-(piperidinomethyl) 309.41 Structural diversity for drug design
4-Chloro-6-methyl-2-(methylsulfonyl-piperidine)pyrimidine 4-Chloro, 2-(methylsulfonyl-piperidine) 289.78 Pharmaceutical intermediate
O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl)phosphorothioate 4-Phosphorothioate, 2-isopropyl, 6-methyl 331.37 Insecticide (Diazinon analog)

Biological Activity

3-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound notable for its diverse biological activities. Its unique structural features, including a pyrrolidine ring and various aromatic substituents, contribute to its potential applications in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H25N3O3
  • Molecular Weight : 379.45 g/mol
  • CAS Number : 299408-83-6

The compound's structure includes a piperazine moiety and a methoxyphenyl group, which enhance its binding affinity to various biological targets. The presence of the pyrrolidine-2,5-dione framework allows for significant chemical reactivity, facilitating interactions with biological systems.

1. Pharmacological Properties

Research indicates that 3-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione exhibits several pharmacological effects:

  • Anticonvulsant Activity : The compound has shown promise in reducing seizure activity in animal models, suggesting potential use in treating epilepsy.
  • Anti-inflammatory Effects : Studies have demonstrated that it can modulate immune responses, indicating potential applications in inflammatory diseases.
  • Receptor Interactions : The compound acts as an antagonist at specific chemokine receptors, which are crucial in immune modulation and may offer therapeutic benefits in conditions characterized by excessive immune activation.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The structural components allow for high-affinity binding to various receptors involved in neurotransmission and immune responses.
  • Modulation of Signaling Pathways : It influences pathways related to inflammation and neuronal excitability, which are critical in various neurological disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(4-Methoxyphenyl)-pyrrolidine-2,5-dioneLacks benzyl groupAnticonvulsant activity
N-benzylpiperazine derivativesVarying substituents on piperazineAntidepressant effects
Pyrrolidine derivativesDifferent aryl substituentsDiverse pharmacological profiles

The unique combination of functional groups in 3-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione enhances its receptor binding affinity compared to these similar compounds .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Anticonvulsant Efficacy : In a study involving animal models of epilepsy, administration of the compound resulted in a significant reduction in seizure frequency compared to control groups. This suggests its potential as a new anticonvulsant agent .
  • Inflammatory Response Modulation : Another study demonstrated that the compound effectively reduced markers of inflammation in induced models of arthritis, indicating its potential application in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 2-Isopropyl-6-(piperidinomethyl)-4-pyrimidinol, and what analytical techniques confirm its purity?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitutions or coupling reactions. For example, thiol-containing intermediates may react with chlorinated pyrimidine cores under controlled pH and temperature conditions . Purification often employs recrystallization or column chromatography. Structural confirmation and purity assessment require nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution and mass spectrometry (MS) for molecular weight validation .

Q. How does this compound interact with proteins in biochemical studies?

The compound binds to protein active sites, disrupting native folding and inhibiting enzyme activity. Experimental approaches include surface plasmon resonance (SPR) to measure binding kinetics and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters. For example, it has been used to study ATP-dependent enzymes by competitively blocking substrate binding .

Q. What is the solubility profile of this compound, and how does solvent choice impact experimental design?

It exhibits high solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol but limited solubility in aqueous buffers. Solvent selection affects bioavailability in cell-based assays; for instance, DMSO concentrations above 1% may introduce cytotoxicity, necessitating solvent optimization .

Q. What role does this compound play in DNA/RNA structure-function studies?

It stabilizes nucleic acid secondary structures (e.g., G-quadruplexes) by intercalation or minor groove binding. Researchers employ fluorescence resonance energy transfer (FRET) or circular dichroism (CD) spectroscopy to monitor conformational changes .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data across studies?

Discrepancies may arise from variations in compound purity, solvent effects, or assay conditions. Mitigation strategies include:

  • Validating purity via high-performance liquid chromatography (HPLC) .
  • Testing solvent compatibility (e.g., DMSO vs. ethanol) in dose-response assays .
  • Comparing structural analogs to isolate substituent-specific effects .

Q. What strategies optimize synthesis yield and scalability for this compound?

Yield optimization involves:

  • Catalysts (e.g., palladium for cross-coupling reactions) to reduce side products .
  • Temperature control (e.g., 60–80°C for thiol-mediated substitutions) to enhance reaction specificity .
  • Scalable purification techniques like flash chromatography or continuous crystallization .

Q. How should researchers design studies to compare the activity of structural analogs?

  • Synthesize analogs with systematic substitutions (e.g., varying alkyl chains or heteroatoms) .
  • Use computational docking to predict binding affinities to target proteins .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) and in silico ADMET profiling .

Q. What experimental precautions are required to handle stability issues during long-term studies?

  • Store the compound at –20°C under inert gas (e.g., argon) to prevent oxidation .
  • Monitor degradation via thin-layer chromatography (TLC) or HPLC at regular intervals.
  • Use freshly prepared solutions for critical assays to avoid solvent-induced decomposition .

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